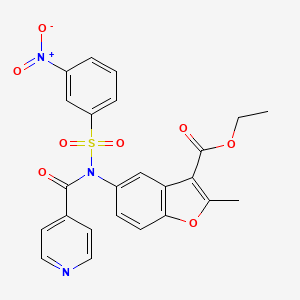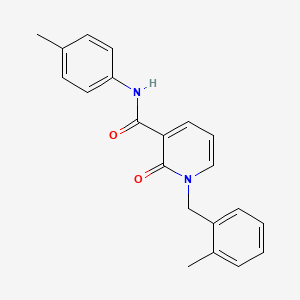![molecular formula C24H18FN3O B2409186 8-etoxi-1-(3-fluorofenil)-3-fenil-1H-pirazolo[4,3-c]quinolina CAS No. 901044-27-7](/img/structure/B2409186.png)
8-etoxi-1-(3-fluorofenil)-3-fenil-1H-pirazolo[4,3-c]quinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of pyrazoloquinolines. Pyrazoloquinolines are a type of heterocyclic compounds, which are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the pyrazole ring and the quinoline ring. The exact synthesis pathway would depend on the specific substituents and their positions .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolo[4,3-c]quinoline core with ethoxy, fluorophenyl, and phenyl substituents at the 8, 1, and 3 positions, respectively. The exact 3D conformation would depend on the specific spatial arrangement of these substituents .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the ethoxy and phenyl groups could potentially undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of various functional groups would influence properties like solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
- Papel de 8-etoxi-1-(3-fluorofenil)-3-fenil-1H-pirazolo[4,3-c]quinolina: Este compuesto puede servir como un reactivo organobórico en las reacciones de acoplamiento de SM. Sus condiciones de reacción suaves y tolerancia al grupo funcional lo hacen valioso para construir moléculas complejas .
- Ejemplo: Se ha aplicado a (−)-Δ8-THC y colesterol protegido con metoxi, lo que demuestra su utilidad en la química sintética .
Acoplamiento de Suzuki–Miyaura
Hidrometilación
Bloques de construcción en la síntesis orgánica
Direcciones Futuras
Propiedades
IUPAC Name |
8-ethoxy-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-2-29-19-11-12-22-20(14-19)24-21(15-26-22)23(16-7-4-3-5-8-16)27-28(24)18-10-6-9-17(25)13-18/h3-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMRLSOVOOFTHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

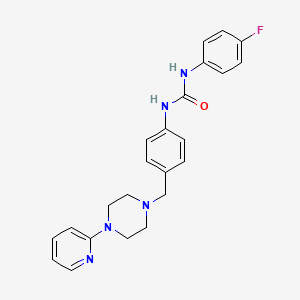
![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)
![7-(10-{[(4-Chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2409114.png)

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)
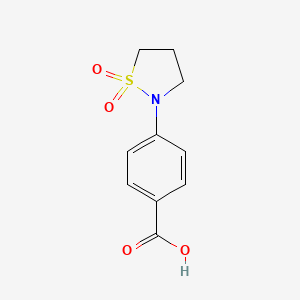
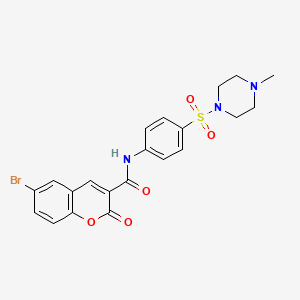


![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)
